2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid involves the reaction of acetylcoumarin with 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in the presence of concentrated sulfuric acid. This is followed by treatment with phosphorus oxychloride (POCl3) and subsequent reaction with hydrazine hydrate to yield the desired hydrazide .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. It is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Medicine: While not used directly in human treatment, it serves as a model compound for studying hydrazide-based drugs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Hydroxy-3-methylbenzoic acid: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid is unique due to its specific hydrazide structure and antifungal activity. Unlike other similar compounds, it exhibits a distinct mechanism of action and a broad range of scientific research applications .
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14- |
InChI Key |
KZQVVVKGPPAFHG-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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